

In-Depth Technical Guide: 5-Methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B122866

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthetic protocol, and characterization methods for **5-Methyl-1H-pyrrolo[2,3-b]pyridine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

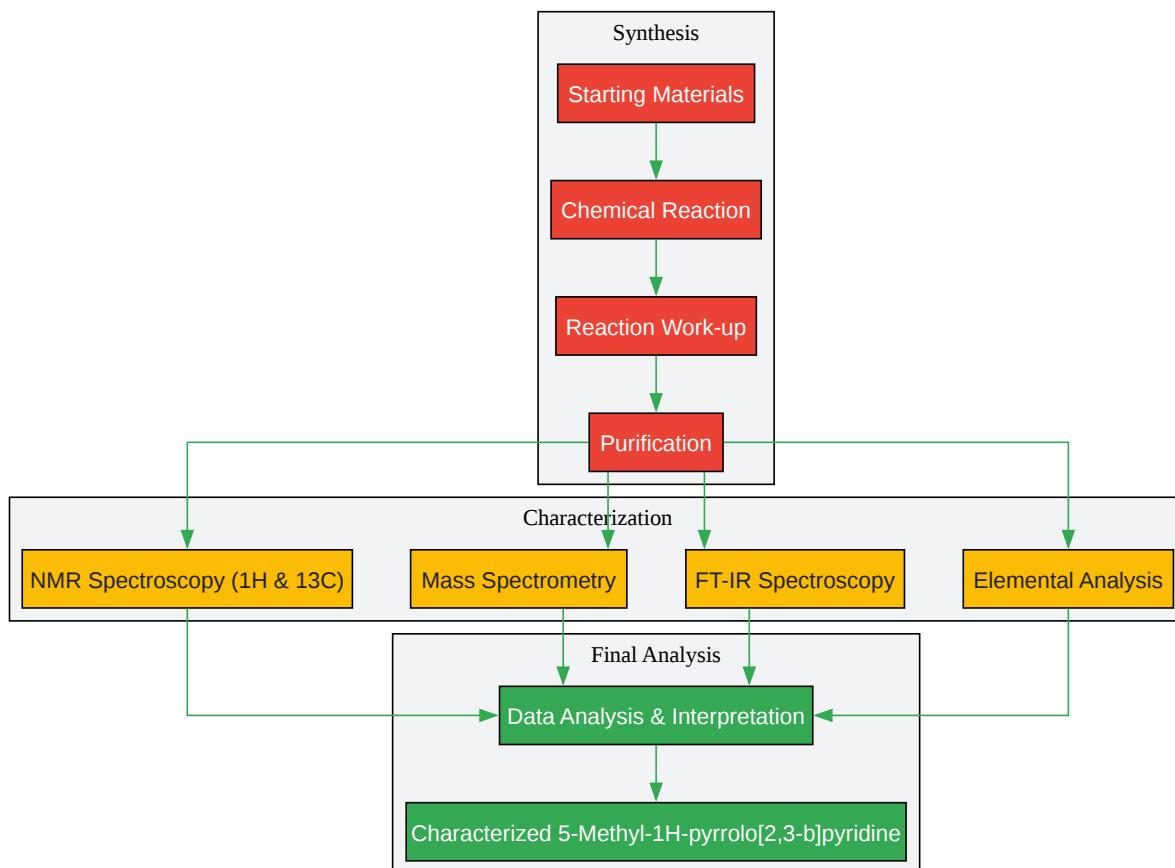
Core Compound Data

5-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-methyl-7-azaindole, is a bicyclic aromatic compound containing a pyridine ring fused to a pyrrole ring. Its derivatives are recognized as important intermediates in the preparation of pharmacologically active compounds, including protein kinase modulators.^[1]

Property	Value	Reference
Molecular Formula	C ₈ H ₈ N ₂	[2] [3]
Molecular Weight	132.16 g/mol	[3] [4] [5]
CAS Number	824-52-2	[2] [3] [4]
Appearance	Light yellow to off-white solid	[1] [5]
Solubility	Sparingly soluble in water; Soluble in organic solvents such as ethanol and dichloromethane.	[5] [6]
Melting Point	Data may vary	[5]
Boiling Point	Data may vary	[5]
Stability	Stable under normal conditions, may react with strong oxidizing agents.	[5]

Synthesis and Characterization Workflow

The following diagram outlines the general workflow for the synthesis and characterization of **5-Methyl-1H-pyrrolo[2,3-b]pyridine**.



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A generalized workflow for the synthesis and characterization of **5-Methyl-1H-pyrrolo[2,3-b]pyridine**.

Experimental Protocols

Synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine

The following is a representative protocol for the synthesis of **5-Methyl-1H-pyrrolo[2,3-b]pyridine**, adapted from general procedures for related azaindole compounds.

Materials:

- 2-Amino-5-methylpyridine
- Chloroacetaldehyde (50% aqueous solution)
- Sodium bicarbonate
- Dioxane
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-methylpyridine (1 equivalent) in a mixture of dioxane and water.
- Addition of Reagents: Add sodium bicarbonate (3 equivalents) to the solution. While stirring vigorously, add chloroacetaldehyde (1.5 equivalents) dropwise to the reaction mixture.
- Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve any inorganic salts and transfer the mixture to a separatory funnel.

- Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Washing: Combine the organic layers and wash sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **5-Methyl-1H-pyrrolo[2,3-b]pyridine**.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
 - Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
 - Expected Spectrum: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, a singlet for the methyl group protons, and a broad singlet for the N-H proton of the pyrrole ring. The chemical shifts (δ) and coupling constants (J) will be characteristic of the 5-methyl-7-azaindole scaffold.
- ¹³C NMR Spectroscopy:
 - Sample Preparation: Use the same sample prepared for ¹H NMR.
 - Data Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling.
 - Expected Spectrum: The spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with aromatic carbons appearing in the downfield region.

2. Mass Spectrometry (MS)

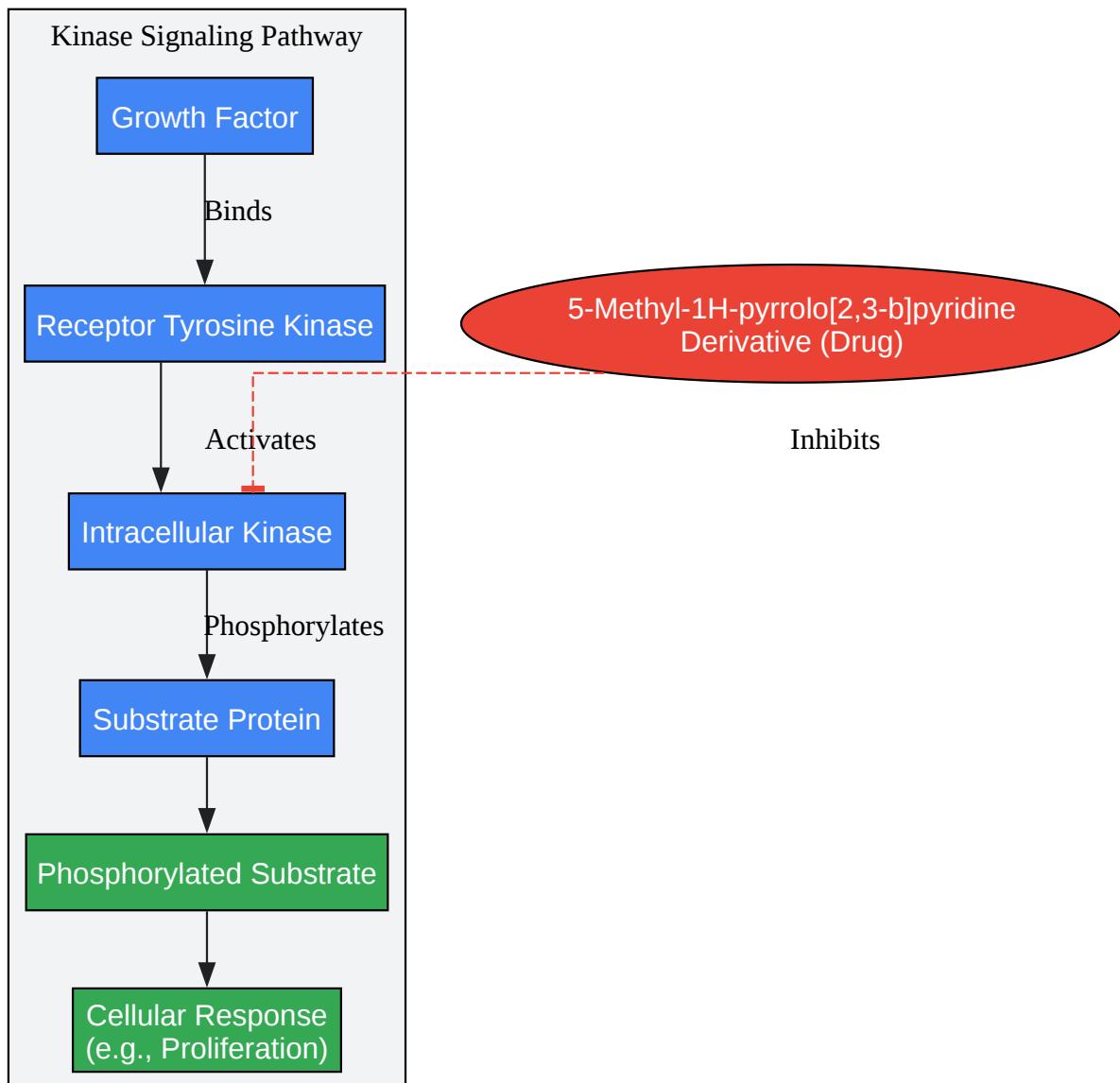
- Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.
- Expected Spectrum: The mass spectrum should show a prominent molecular ion peak (M^+) or a protonated molecular ion peak ($[M+H]^+$) corresponding to the molecular weight of the compound ($m/z \approx 132.16$). Fragmentation patterns may be observed, providing further structural information.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.
- Data Acquisition: Record the IR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Expected Spectrum: The spectrum is expected to show characteristic absorption bands for N-H stretching (around $3300\text{-}3400\text{ cm}^{-1}$), C-H stretching of the aromatic rings and the methyl group (around $2900\text{-}3100\text{ cm}^{-1}$), and C=C and C=N stretching vibrations in the aromatic rings (in the $1400\text{-}1600\text{ cm}^{-1}$ region).

Signaling Pathways and Logical Relationships

The following diagram illustrates a simplified signaling pathway where a hypothetical drug derived from **5-Methyl-1H-pyrrolo[2,3-b]pyridine** acts as a kinase inhibitor.



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Hypothetical inhibition of a kinase signaling pathway by a derivative of **5-Methyl-1H-pyrrolo[2,3-b]pyridine**.

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